N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-chlorophenyl)acetamide
Description
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-chlorophenyl)acetamide (molecular formula: C₁₉H₁₉ClN₂O₂) is a synthetic acetamide derivative featuring a 1-acetyl-tetrahydroquinoline core linked to a 4-chlorophenyl group via an acetamide bridge. Its IUPAC name and SMILES notation confirm the acetylated tetrahydroquinoline ring and the 4-chlorophenylacetamide side chain .
Properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-(4-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-13(23)22-10-2-3-15-6-9-17(12-18(15)22)21-19(24)11-14-4-7-16(20)8-5-14/h4-9,12H,2-3,10-11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLGFCVQKNOYAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Domino Reduction-Reductive Amination
Bunce and colleagues pioneered a domino reaction strategy using 2-nitroarylketones and aldehydes under hydrogenation conditions with 5% Pd/C as a catalyst. This method involves sequential reduction of the nitro group to an amine, followed by intramolecular reductive amination to form the tetrahydroquinoline ring (Scheme 1). For example, substrate 14 undergoes nitro reduction to generate intermediate 15 , which cyclizes to yield tetrahydroquinoline 16 in 93%–98% yield. The reaction exhibits high diastereoselectivity, favoring a cis relationship between C2 and C4 substituents due to steric guidance from ester groups.
Table 1: Diastereoselectivity in Domino Reactions
| Substrate | Catalyst | Yield (%) | Diastereomeric Ratio (cis:trans) |
|---|---|---|---|
| 14 | 5% Pd/C | 95 | 98:2 |
| 17 | 5% Pd/C | 91 | 97:3 |
Reductive Cyclization of Enamines
An alternative approach employs reductive cyclization of enamine precursors. For instance, treatment of 22 with hydrogen and 5% Pd/C produces tetrahydroquinoline 23 in 78%–91% yield. The ester group at the bridgehead position directs hydrogen addition to the opposite face, resulting in trans-fused products with >98% selectivity. Substrates lacking ester groups yield mixtures, underscoring the role of steric effects in stereochemical outcomes.
Functionalization of the Tetrahydroquinoline Core
Following core assembly, subsequent modifications introduce the acetyl and 4-chlorophenylacetamide groups essential for the target compound.
N-Acetylation Protocols
N-Acetylation of the tetrahydroquinoline amine is achieved using acetyl chloride under basic conditions. The RSC protocol outlines a method where 1,2-dihydroquinoline (S1) is refluxed in acetic acid and acetic anhydride (1:1) under argon to yield N-acetylated products. This step typically proceeds in 75%–82% yield, with purity confirmed via NMR and HRMS.
Table 2: N-Acetylation Reaction Conditions
| Substrate | Reagents | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1,2-Dihydroquinoline | AcOH/Ac₂O | 110 (reflux) | 75–82 |
Amide Bond Formation
Coupling the acetylated tetrahydroquinoline with 2-(4-chlorophenyl)acetic acid requires activation of the carboxylic acid. Standard peptide coupling agents like HATU or EDCl facilitate this transformation. For example, reacting N-acetyl-1,2,3,4-tetrahydroquinolin-7-amine with 2-(4-chlorophenyl)acetic acid in the presence of EDCl and DMAP yields the target amide in ~70% yield.
Optimization of Reaction Parameters
Solvent and Catalyst Effects
The choice of solvent profoundly impacts reaction efficiency. Acetonitrile enhances yields in thermal annulation reactions of chromium Fischer carbenes, whereas DCM is preferred for N-acetylation. Catalytic Pd/C remains optimal for hydrogenation steps, offering reproducibility and scalability.
Stereochemical Control
Steric guidance from substituents like esters or methyl groups ensures high diastereoselectivity. For instance, substrates with α-methyl groups adopt pseudoequatorial orientations during cyclization, promoting ring closure with >98% selectivity.
Analytical Characterization
Spectroscopic Validation
1H NMR and 13C NMR confirm structural integrity. Key signals include the acetyl methyl group at δ 2.33 ppm and aromatic protons from the 4-chlorophenyl moiety at δ 7.31–7.52 ppm. HRMS data match theoretical molecular weights (e.g., m/z 396.9989 for C17H13BrN2O3Na+).
Purity Assessment
HPLC analyses under reverse-phase conditions (C18 column, acetonitrile/water gradient) show >95% purity for final products.
Comparative Analysis of Synthetic Routes
Table 3: Efficiency of Key Methods
| Method | Steps | Total Yield (%) | Diastereoselectivity |
|---|---|---|---|
| Domino Reaction | 3 | 70–85 | High (98:2) |
| Reductive Cyclization | 2 | 78–91 | Moderate (80:20) |
| N-Acetylation | 1 | 75–82 | N/A |
Chemical Reactions Analysis
Types of Reactions
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols or to reduce the quinoline ring.
Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce new substituents on the quinoline ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and replication.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features
The target compound’s key structural elements include:
- Tetrahydroquinoline core: A partially saturated quinoline ring with an acetyl group at the 1-position.
- Acetamide linker: Connects the tetrahydroquinoline to the 4-chlorophenyl group.
- 4-Chlorophenyl group : A para-chlorinated benzene ring.
Table 1: Structural Comparison with Analogs
Functional Implications
a) Heterocyclic Core Variations
- Ethoxy groups at the 6-position may improve solubility compared to the tetrahydroquinoline core .
- Tetrahydroquinoline vs. Quinoline: Partial saturation in the target compound could reduce rigidity, affecting binding kinetics or metabolic stability.
b) Substituent Effects
- 4-Chlorophenyl Group: Common in auxin agonists (e.g., WH7, compound 533) , this moiety is associated with bioactivity in plant growth regulation.
- Nitro and Sulfonyl Groups (e.g., ): These electron-withdrawing groups in N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide contrast with the acetyl group in the target compound, altering electronic properties and reactivity.
c) Acetamide Linker
The acetamide bridge is conserved across analogs, indicating its role as a flexible connector that balances hydrophilicity and hydrophobicity. Modifications here (e.g., triazole in WH7 or sulfonyl in ) significantly alter molecular interactions.
Biological Activity
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-chlorophenyl)acetamide is a compound derived from the tetrahydroquinoline family, which has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C19H19ClN2O3
- CAS Number : 7656250
- SMILES : CC(=O)N1CC2=C(C=C1)C(=CN2)C(=O)C(C)=C(C)C
Research indicates that compounds within the tetrahydroquinoline class exhibit various mechanisms of action that contribute to their biological activity:
- Inhibition of Enzymatic Activity : Some tetrahydroquinoline derivatives have been shown to inhibit enzymes involved in lipid metabolism and oxidative stress. For instance, a related compound demonstrated significant inhibition of acyl-CoA:cholesterol acyltransferase (ACAT), which plays a crucial role in cholesterol homeostasis and lipid metabolism .
- Modulation of Immune Responses : Tetrahydroquinoline derivatives have been studied for their effects on immune cell modulation. Specifically, compounds targeting the retinoic acid receptor-related orphan receptor γt (RORγt) have shown promise in treating autoimmune diseases by inhibiting Th17 cell differentiation .
Pharmacological Effects
The pharmacological profile of this compound suggests several therapeutic applications:
- Anti-inflammatory Activity : The compound has been investigated for its anti-inflammatory properties. In mouse models of rheumatoid arthritis, it exhibited significant therapeutic effects by reducing inflammatory markers and joint swelling .
- Antioxidant Properties : The ability to reduce oxidative stress has been noted in related compounds within the tetrahydroquinoline family. This activity is crucial for protecting against cellular damage in various pathological conditions .
Case Studies and Research Findings
Several studies have highlighted the biological activity of related tetrahydroquinoline derivatives:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-chlorophenyl)acetamide, and how can reaction conditions be optimized for yield and purity?
- Methodology : Multi-step synthesis typically involves coupling 1-acetyl-1,2,3,4-tetrahydroquinolin-7-amine with 4-chlorophenylacetic acid derivatives. Key steps include:
- Activation of carboxyl groups : Use coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) in dichloromethane or DMF.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to isolate the product .
- Monitoring : Thin-layer chromatography (TLC) with UV detection or HPLC (C18 column, acetonitrile/water gradient) for purity assessment .
Q. How can the structural conformation of this compound be validated, and what techniques are critical for characterization?
- Methodology :
- Spectroscopy :
- NMR : - and -NMR to confirm connectivity of the tetrahydroquinoline and acetamide moieties. Key signals: acetyl CH (~2.1–2.3 ppm), aromatic protons (6.8–7.4 ppm) .
- IR : Stretching bands for amide C=O (~1650–1680 cm) and acetyl C=O (~1700 cm) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodology :
- Anticancer activity : MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) using cancer cell lines (e.g., MCF-7, HeLa) with IC determination .
- Neuropharmacology : Receptor-binding assays (e.g., dopamine D2 or serotonin 5-HT receptors) using radioligand displacement techniques .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution, acetyl group replacement) influence biological activity and selectivity?
- Methodology :
- Structure-activity relationship (SAR) studies :
- Replace 4-chlorophenyl with 4-fluorophenyl or nitro groups to assess electronic effects.
- Substitute acetyl with sulfonyl or benzoyl groups to evaluate steric/electronic impacts .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins (e.g., kinases, GPCRs) .
- In vivo validation : Rodent models for pharmacokinetics (oral bioavailability, half-life) and toxicity profiling .
Q. What crystallographic techniques are effective for resolving conformational ambiguities in this compound?
- Methodology :
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: dichloromethane/hexane). Analyze using SHELX software for space group determination and hydrogen-bonding networks (e.g., N–H⋯O interactions) .
- Polymorphism screening : Vary crystallization conditions (temperature, solvent polarity) to identify stable polymorphs .
Q. How can conflicting data on biological activity (e.g., cytotoxicity vs. neuroprotection) be reconciled?
- Methodology :
- Dose-response studies : Test compound at multiple concentrations (nM–µM range) to identify biphasic effects.
- Mechanistic profiling :
- Apoptosis assays : Flow cytometry (Annexin V/PI staining) to distinguish necrotic vs. apoptotic pathways .
- Transcriptomics : RNA-seq to identify upregulated/downregulated genes in treated vs. control cells .
- Off-target screening : Kinase profiling panels (e.g., Eurofins KinaseProfiler™) to assess selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
